molecular formula C11H12O2 B2594917 (E)-5-phenylpent-2-enoic acid CAS No. 24271-22-5; 55320-96-2

(E)-5-phenylpent-2-enoic acid

Cat. No.: B2594917
CAS No.: 24271-22-5; 55320-96-2
M. Wt: 176.215
InChI Key: IATNQCGERGDVDN-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Phenylpent-2-enoic acid is an organic compound characterized by a phenyl group attached to a pent-2-enoic acid chain. This compound is notable for its conjugated double bond system, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of phenylpentadienoic acid derivatives. This process involves the use of metal catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Phenylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction with hydrogen gas (H2) in the presence of a metal catalyst can convert the double bond to a single bond, yielding 5-phenylpentanoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-Phenylpentanoic acid.

    Reduction: 5-Phenylpentanoic acid.

    Substitution: Various substituted phenylpent-2-enoic acids depending on the substituent introduced.

Scientific Research Applications

(E)-5-Phenylpent-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-Phenylpent-2-enoic acid involves its interaction with specific molecular targets. The conjugated double bond system allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential as a modulator of biological functions.

Comparison with Similar Compounds

    Cinnamic Acid: Similar structure with a phenyl group attached to a propenoic acid chain.

    Phenylacetic Acid: Contains a phenyl group attached to an acetic acid chain.

    Phenylpropanoic Acid: Features a phenyl group attached to a propanoic acid chain.

Uniqueness: (E)-5-Phenylpent-2-enoic acid is unique due to its extended carbon chain and conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

24271-22-5; 55320-96-2

Molecular Formula

C11H12O2

Molecular Weight

176.215

IUPAC Name

(E)-5-phenylpent-2-enoic acid

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+

InChI Key

IATNQCGERGDVDN-WEVVVXLNSA-N

SMILES

C1=CC=C(C=C1)CCC=CC(=O)O

solubility

not available

Origin of Product

United States

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